molecular formula C11H9ClO B1603600 1-Chloro-7-methoxynaphthalene CAS No. 550998-27-1

1-Chloro-7-methoxynaphthalene

Cat. No.: B1603600
CAS No.: 550998-27-1
M. Wt: 192.64 g/mol
InChI Key: JDSWHTLMVDIJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-7-methoxynaphthalene is a useful research compound. Its molecular formula is C11H9ClO and its molecular weight is 192.64 g/mol. The purity is usually 95%.
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Properties

CAS No.

550998-27-1

Molecular Formula

C11H9ClO

Molecular Weight

192.64 g/mol

IUPAC Name

1-chloro-7-methoxynaphthalene

InChI

InChI=1S/C11H9ClO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7H,1H3

InChI Key

JDSWHTLMVDIJJD-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CC=C2Cl)C=C1

Canonical SMILES

COC1=CC2=C(C=CC=C2Cl)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

CuCl2 (4.6 g, 24.6 mmol) and t-butyl nitrite (4.46 g, 43.3 mmol) were added to acetonitrile (125 mL) at 0° C. To this mixture was slowly added a solution of 7-methoxynaphthylamine (4.99 g, 28.8 mmol) in acetonitrile (25 mL). The reaction was allowed to warm to room temperature, stirred with HCl (400 mL of 2N solution) and extracted with ethyl acetate (3×200 mL). The combined organic layers were washed with 2N HCl, dried over sodium sulfate, filtered, evaporation of the solvent, and purification on a silica column (hexanes) yielded 2.27 g (41%) of an orange liquid. An analytical sample was further purified by reverse phase preparative HPLC to yield the title compound as a yellow solid: mp 32-34° C.;1H NMR (CDCl3): δ 3.98 (3H, s), 7.20 (1H, dd, J=2.52 Hz, J=8.96 Hz), 7.22-7.27 (1H, m), 7.52 (1H, d, J=2.47 Hz), 7.55 (1 h, d, J=7.47 Hz), 7.69 (1H, d, J=8.15 Hz), 7.75 (1H, d, J=8.95 Hz); MS m/z1911193 (M−H)−.
[Compound]
Name
CuCl2
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
4.99 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
41%

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